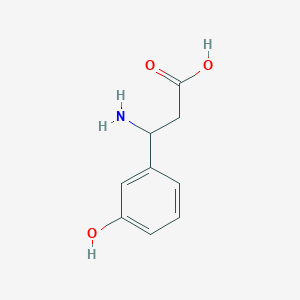

3-Amino-3-(3-hydroxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNEKBZZXSUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377435 | |

| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-12-7, 102872-33-3 | |

| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of a robust and accessible synthesis pathway for 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the underlying reaction mechanism. Furthermore, this guide will cover the characterization of the final product and explore avenues for chiral resolution, a critical step for producing enantiomerically pure compounds for pharmaceutical applications.

Introduction: The Significance of β-Amino Acids

β-amino acids, and specifically aryl-substituted β-amino acids like this compound, are of significant interest in the development of novel therapeutics.[1][2] Their incorporation into peptide-based drugs can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The hydroxyphenyl moiety, in particular, offers a versatile handle for further chemical modification and can participate in key binding interactions with biological targets.

This guide focuses on a widely employed and efficient one-pot synthesis method that provides a direct route to the target molecule from readily available starting materials.

Strategic Synthesis Pathway: The One-Pot Condensation Reaction

The most direct and scalable approach for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[1][3][4][5] This method is advantageous due to its operational simplicity and the use of inexpensive and readily available starting materials.

The overall transformation is depicted below:

Figure 1: One-pot synthesis of the target molecule.

Causality Behind Experimental Choices

-

Solvent Selection: Ethanol or butan-1-ol are commonly used solvents for this reaction.[5][6] They are effective at dissolving the starting materials at elevated temperatures and facilitate the precipitation of the product upon cooling, simplifying the initial purification.

-

Ammonia Source: Ammonium acetate serves as both the ammonia source for the amino group and a catalyst. Upon heating, it is in equilibrium with ammonia and acetic acid, the latter of which can catalyze key steps in the reaction cascade.

-

Reaction Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate and drive the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.[3][5][6]

Materials:

-

3-Hydroxybenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or Butan-1-ol)

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Sodium Hydroxide (1 M)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Buchner funnel and flask

-

Standard laboratory glassware

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.0-1.1 eq), and ammonium acetate (1.3-2.3 eq).

-

Solvent Addition: Add ethanol (or butan-1-ol) to the flask to create a stirrable slurry. A typical concentration is in the range of 0.2-0.5 M with respect to the aldehyde.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide. The reaction is typically complete within 2-8 hours.

-

Product Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the crude product should form. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with boiling ethanol (or butan-1-ol) to remove unreacted starting materials and byproducts, followed by a wash with water.

-

Purification (Recrystallization): The crude product can be further purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot water, followed by slow cooling to room temperature and then in an ice bath to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Self-Validating System: In-Process Checks

-

TLC Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

-

pH Adjustment for Precipitation: The isoelectric point of the amino acid is crucial for its precipitation. Adjusting the pH of the solution during recrystallization can maximize the yield of the purified product.

Reaction Mechanism

The reaction proceeds through a cascade of interconnected chemical transformations. While the exact mechanism can be complex with competing pathways, the generally accepted sequence is as follows:

-

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between 3-hydroxybenzaldehyde and malonic acid, catalyzed by the acetic acid generated from ammonium acetate, to form 3-hydroxycinnamic acid.

-

Michael Addition: Ammonia, also from ammonium acetate, then undergoes a conjugate (Michael) addition to the α,β-unsaturated carboxylic acid intermediate.

-

Decarboxylation: The resulting intermediate readily undergoes decarboxylation upon heating to yield the final product, this compound.

Figure 2: Simplified reaction mechanism.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Aromatic protons in the range of δ 6.5-7.5 ppm. A multiplet for the benzylic proton (CH-NH₂) around δ 4.0-4.5 ppm. A multiplet for the CH₂ protons adjacent to the carboxylic acid around δ 2.5-3.0 ppm. |

| ¹³C NMR Spectroscopy | Aromatic carbon signals between δ 110-160 ppm. A signal for the benzylic carbon around δ 50-55 ppm. A signal for the CH₂ carbon around δ 40-45 ppm. A signal for the carboxylic acid carbon around δ 170-180 ppm. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺. |

| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching vibrations around 3000-3500 cm⁻¹. A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹. |

| Melting Point | A sharp melting point is indicative of high purity. |

Chiral Resolution: Accessing Enantiomerically Pure Forms

The one-pot synthesis described above yields a racemic mixture of (R)- and (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. For pharmaceutical applications, it is often necessary to isolate a single enantiomer, as the two enantiomers can have different pharmacological activities.[7]

Several methods can be employed for the chiral resolution of β-amino acids:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or a chiral acid, to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated diastereomeric salt with an acid or base.

-

Enzymatic Resolution: Certain enzymes, such as lipases, can exhibit high enantioselectivity in the acylation or hydrolysis of amino acid derivatives. This allows for the selective transformation of one enantiomer, which can then be separated from the unreacted enantiomer.

-

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. While often used for analytical purposes, preparative chiral HPLC can be employed for the isolation of larger quantities of pure enantiomers.

Figure 3: General workflow for chiral resolution.

Conclusion

The one-pot synthesis of this compound from 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate represents an efficient, scalable, and cost-effective method for accessing this valuable building block. The straightforward procedure, coupled with well-established methods for purification and characterization, makes this a reliable pathway for researchers in both academic and industrial settings. Furthermore, the availability of established techniques for chiral resolution allows for the production of enantiomerically pure forms of the target molecule, which is a critical consideration in the design and development of new pharmaceuticals.

References

-

Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461. [Link]

-

Request PDF: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

- The one pot process technique of 3- amino -3- phenylpropionic acid esters. (n.d.). Google Patents.

-

Request PDF: A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

3 - Wiley-VCH. (n.d.). Retrieved from [Link]

-

Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. (2024, February 17). Semantic Scholar. Retrieved from [Link]

- Method for resolving 3-amino-3-phenylpropanol. (n.d.). Google Patents.

-

(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

Determining the Enantiomeric Purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid: An In-depth Technical Guide

Introduction: The Critical Role of Chirality in Pharmaceutical Development

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is paramount, as the biological activity and pharmacokinetic profiles of enantiomers can differ significantly. The seemingly minor variation in the three-dimensional arrangement of atoms can lead to profound differences in therapeutic efficacy and toxicity. Consequently, the rigorous assessment and control of the enantiomeric purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid are not merely a quality control measure but a fundamental necessity in drug development and manufacturing.

This in-depth technical guide provides a comprehensive framework for determining the enantiomeric purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. We will delve into the scientific principles underpinning the recommended analytical methodology, provide a detailed experimental protocol, and discuss the critical aspects of method validation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the stereoselective analysis of this important chiral intermediate.

Core Analytical Strategy: Chiral High-Performance Liquid Chromatography (HPLC)

The direct separation of enantiomers is the most reliable and widely accepted approach for determining enantiomeric purity.[1] Among the various techniques available, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) stands out as the most versatile and powerful tool.[2] This is due to its high efficiency, reproducibility, and the commercial availability of a wide array of CSPs capable of resolving a broad spectrum of chiral molecules.

For the analysis of underivatized amino acids like (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, macrocyclic glycopeptide-based CSPs have demonstrated exceptional efficacy.[3][4] These CSPs, such as those based on teicoplanin, possess a complex three-dimensional structure with multiple chiral centers and functional groups, enabling a variety of stereoselective interactions, including hydrogen bonding, π-π interactions, and ionic interactions.[5] The ability to operate in both reversed-phase and polar organic modes further enhances their versatility.[6]

The Rationale for Selecting a Teicoplanin-Based Chiral Stationary Phase

The selection of a teicoplanin-based CSP, such as the Astec CHIROBIOTIC® T, is predicated on its proven success in resolving underivatized α- and β-amino acids.[7][8] The chiral recognition mechanism of teicoplanin involves a "lock-and-key" interaction where the analyte docks into the macrocyclic basket of the selector.[5] For amino acids, a key interaction is the ionic bond between the carboxylate anion of the amino acid and a cationic amine group within the teicoplanin structure.[5] The aromatic ring of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid can further engage in π-π stacking interactions with the aromatic moieties of the teicoplanin molecule, enhancing chiral discrimination. The hydrophobic pocket of the teicoplanin also plays a significant role in chiral recognition, particularly in polar organic mode.[9]

Proposed Chiral HPLC Method for Enantiomeric Purity Determination

The following protocol is a robust starting point for the development and validation of a chiral HPLC method for (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. Optimization may be required based on the specific instrumentation and purity requirements.

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chiral Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm particle size (or equivalent teicoplanin-based CSP).

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Acetic acid) (analytical grade)

-

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid reference standard

-

(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid reference standard (or racemic mixture)

-

Experimental Protocol

1. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Racemic Mixture Solution: Prepare a solution of the racemic mixture of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in the mobile phase at a concentration of approximately 0.5 mg/mL. This is crucial for confirming the elution order and resolution of the enantiomers.

-

Test Sample Solution: Prepare the test sample of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid at a concentration of approximately 0.5 mg/mL in the mobile phase.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol:Water:Formic Acid (95:5:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 274 nm (based on the hydroxyphenyl chromophore) |

| Injection Volume | 10 µL |

3. Data Analysis:

-

Inject the racemic mixture to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor (Rs). A resolution of >1.5 is generally considered baseline separation.

-

Inject the (R)-enantiomer reference standard to confirm its retention time.

-

Inject the test sample and integrate the peak areas for both the (R) and (S) enantiomers.

-

Calculate the enantiomeric purity (or enantiomeric excess, ee) of the (R)-enantiomer using the following formula:

-

Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

-

Enantiomeric Excess (ee%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

-

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers and the absence of interfering peaks at the retention times of the enantiomers.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of the (S)-enantiomer spiked into the (R)-enantiomer at different concentration levels.

-

Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying scientific principles, the following diagrams are provided.

Caption: Experimental workflow for the determination of enantiomeric purity.

Caption: Proposed chiral recognition mechanism with a teicoplanin CSP.

Conclusion: Ensuring Enantiomeric Integrity

The determination of the enantiomeric purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products derived from this chiral building block. The proposed chiral HPLC method, utilizing a teicoplanin-based stationary phase, offers a robust and reliable approach for this analysis. By understanding the underlying principles of chiral recognition and adhering to rigorous method validation, researchers and drug development professionals can be confident in the stereochemical integrity of their compounds. This guide provides a solid foundation for establishing a validated, in-house method for the routine analysis of the enantiomeric purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

References

-

Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. [Link]

-

Chen, S. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Chirality, 16(5), 337-344. [Link]

-

Berthod, A., & Armstrong, D. W. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(5), 600-611. [Link]

-

Berthod, A., Liu, Y., Bagwill, C., & Armstrong, D. W. (2000). Role of the carbohydrate moieties in chiral recognition on teicoplanin-based LC stationary phases. Analytical Chemistry, 72(8), 1767-1780. [Link]

-

Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Analytical Chemistry, 68(8), 1473-1483. [Link]

-

Péter, A., Török, G., Armstrong, D. W., Tóth, G., & Tourwé, D. (2007). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1168(1-2), 127-135. [Link]

-

Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60(S1), S43-S54. [Link]

-

Sosnowski, P., et al. (2012). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1228, 228-235. [Link]

-

Jida, M., et al. (2006). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 17(10), 1438-1449. [Link]

-

Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

-

Miller, B. R., et al. (2019). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 84(22), 14816-14823. [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. [Link]

-

Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]

Sources

- 1. Resolution of enantiomers of amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Neuroscience: A Technical Guide and Research Roadmap

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of neuroscience is in a perpetual quest for novel molecules that can modulate neural function and offer therapeutic potential for a range of debilitating neurological disorders. This technical guide delves into the largely unexplored landscape of 3-Amino-3-(3-hydroxyphenyl)propanoic acid , a compound at the intersection of two classes of molecules with established neuroactive properties: phenolic acids and β-amino acids. While direct research on this specific molecule's role in neuroscience is nascent, a comprehensive analysis of its structural analogues and constituent chemical moieties reveals a compelling case for its investigation as a potential neuroprotective and neuromodulatory agent.

This document serves as both a technical primer and a forward-looking research roadmap. It synthesizes the existing knowledge on closely related compounds, notably the neuroprotective metabolite 3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) , and the broader families of phenolic acids and β-amino acids. By examining the established mechanisms of these related molecules, we extrapolate a scientifically grounded hypothesis for the potential neuroactivity of this compound. Furthermore, this guide provides detailed synthetic considerations and proposes a suite of experimental protocols to systematically evaluate its neuroscientific relevance. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to unlock the potential of this promising, yet understudied, compound.

Introduction to this compound: A Molecule of Interest

This compound is a fascinating hybrid molecule, integrating the structural features of a phenolic acid and a β-amino acid. This unique combination suggests a potential for multifaceted interactions within the central nervous system (CNS).

-

Chemical Structure and Properties: The molecule consists of a benzene ring with a hydroxyl group at the meta-position, and a propanoic acid chain with an amino group at the beta-position. This structure confers both aromatic and amino acid characteristics, influencing its solubility, potential to cross the blood-brain barrier, and its capacity for diverse biological interactions. The presence of the phenolic hydroxyl group suggests antioxidant properties, while the β-amino acid moiety opens the possibility of interactions with amino acid transporters and receptors.

-

Significance in a Neuroscience Context:

-

Phenolic Acid Component: Phenolic acids are a well-established class of plant-derived compounds with a wide range of biological activities, including potent antioxidant and anti-inflammatory effects, which are highly relevant to neuroprotection.[1][2][3][4][5]

-

β-Amino Acid Component: β-Amino acids are non-proteinogenic amino acids that can act as neurotransmitters or neuromodulators.[6][7][8][9] Their structural similarity to key neurotransmitters like GABA suggests potential interactions with inhibitory and excitatory pathways in the brain.[8][9]

-

The current body of scientific literature lacks dedicated studies on the neurological effects of this compound, presenting a significant knowledge gap and a compelling opportunity for novel research.

The Neuroprotective Analogue: Insights from 3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA)

To build a foundational understanding of the potential neuroactivity of our target molecule, we first turn to its close structural relative, 3-(3-Hydroxyphenyl)propanoic acid (3-HPPA). 3-HPPA is a metabolite of dietary polyphenols, such as those found in grape seed extract, and has demonstrated noteworthy neuroprotective properties.[1][10]

-

Brain Accumulation and Neuroprotective Effects: Studies have shown that 3-HPPA can cross the blood-brain barrier and accumulate in brain tissue in a dose-dependent manner.[1] This is a critical prerequisite for any CNS-acting therapeutic. Furthermore, 3-HPPA has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10]

-

Antioxidant and Anti-inflammatory Mechanisms: The neuroprotective effects of 3-HPPA are, in part, attributed to its antioxidant and anti-inflammatory properties. By scavenging free radicals and reducing oxidative stress, 3-HPPA can mitigate neuronal damage, a common pathway in many neurodegenerative diseases.

Hypothesized Signaling Pathway for 3-HPPA's Neuroprotection

Caption: Hypothesized neuroprotective pathway of 3-HPPA.

The Broader Landscape: Neuroprotective Mechanisms of Phenolic Acids

The phenolic moiety of this compound places it within a large and well-studied class of neuroprotective compounds. Phenolic acids exert their beneficial effects through a variety of mechanisms that collectively combat the multifactorial nature of neurodegeneration.[1][2][3][4][5]

-

Antioxidant Activity: Phenolic acids are potent scavengers of reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[4]

-

Anti-inflammatory Effects: They can modulate neuroinflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.[5]

-

Modulation of Signaling Pathways: Phenolic compounds have been shown to influence key intracellular signaling cascades, such as the Akt and ERK pathways, which are critical for neuronal survival and plasticity.[2]

-

Anti-amyloidogenic Properties: Several phenolic acids have been demonstrated to interfere with the aggregation of amyloid-β peptides.[10]

Table 1: Neuroprotective Activities of Representative Phenolic Acids

| Phenolic Acid | Source | Key Neuroprotective Mechanism(s) | Reference(s) |

| Ferulic acid | Grains, Coffee | Antioxidant, Anti-inflammatory, Inhibition of Aβ aggregation | [4] |

| Caffeic acid | Coffee, Fruits | Antioxidant, Neuroprotection against glutamate toxicity | [1] |

| Rosmarinic acid | Rosemary, Sage | Antioxidant, Anti-inflammatory, Anti-apoptotic | [5] |

| Gallic acid | Tea, Berries | Antioxidant, Anti-inflammatory, Inhibition of NF-κB | [5] |

| p-Coumaric acid | Cereals, Fruits | Reduction of oxidative stress, Anti-apoptotic | [5] |

The β-Amino Acid Moiety: A Gateway to Neuromodulation?

The presence of a β-amino acid structure in this compound is particularly intriguing from a neuroscience perspective. Unlike their α-amino acid counterparts, β-amino acids are not incorporated into proteins but can play significant roles in neuronal signaling.[6][7]

-

β-Alanine as a Neurotransmitter: β-Alanine, the simplest β-amino acid, is considered a neurotransmitter in the CNS.[8][9] It can be released from neurons in a calcium-dependent manner and has its own receptors.[8]

-

Interaction with GABA and Glycine Receptors: β-Alanine can also interact with GABA and glycine receptors, the primary inhibitory neurotransmitter receptors in the brain and spinal cord, respectively.[8][9] This suggests that β-amino acids can modulate inhibitory neurotransmission.

The β-amino acid component of this compound could, therefore, endow it with the ability to directly influence neuronal excitability, a property not typically associated with simple phenolic acids.

Synthetic Approaches to 3-Amino-3-(hydroxyphenyl)propanoic Acid Analogues

Proposed Synthetic Workflow

A potential synthetic route could involve a modified Rodionov reaction or a similar nucleophilic addition to an imine derived from 3-hydroxybenzaldehyde.

Caption: A potential synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Imine Formation: 3-Hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol). An excess of an ammonia source, such as ammonium acetate, is added. The mixture is stirred at room temperature or with gentle heating to drive the formation of the corresponding imine.

-

Nucleophilic Addition: Malonic acid (1.1 equivalents) is added to the reaction mixture. A base, such as pyridine or triethylamine, may be required to facilitate the reaction. The mixture is heated to reflux for several hours.

-

Hydrolysis and Decarboxylation: The solvent is removed under reduced pressure. The residue is then treated with an aqueous acid (e.g., HCl) and heated to hydrolyze any ester intermediates and effect decarboxylation to yield the final product.

-

Purification: The product can be purified by recrystallization or column chromatography.

A Roadmap for Future Research: Proposed Experimental Protocols

To systematically investigate the role of this compound in neuroscience, a multi-tiered experimental approach is recommended.

Proposed Experimental Workflow for Neuroactivity Characterization

Sources

- 1. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic Compounds of Therapeutic Interest in Neuroprotection [mdpi.com]

- 3. Bioactive Polyphenols and Neuromodulation: Molecular Mechanisms in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. mdpi.com [mdpi.com]

- 6. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 9. When and why amino acids? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

A Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: Investigating a Novel Precursor for Neuromodulator Synthesis

An In-depth Technical Guide Topic: 3-Amino-3-(3-hydroxyphenyl)propanoic acid as a Neurotransmitter Precursor Audience: Researchers, scientists, and drug development professionals.

Abstract The synthesis of key neurotransmitters such as dopamine and serotonin is fundamentally dependent on the availability of their amino acid precursors, tyrosine and tryptophan, respectively[1]. The enzymatic pathways that convert these precursors are well-characterized and represent critical targets for therapeutic intervention. This guide introduces this compound, a non-proteinogenic amino acid, as a molecule of interest for novel neurotransmitter precursor strategies. While direct evidence of its role as a precursor is not yet established in the literature, its structural analogy to endogenous precursors warrants a thorough investigation. This document provides a comprehensive framework for researchers, outlining the synthesis, proposed metabolic pathways, and a complete suite of experimental protocols required to validate its potential as a CNS-active agent. We synthesize field-proven insights with detailed methodologies to empower drug development professionals to explore this and similar molecules for next-generation neurological therapeutics.

Introduction: The Precursor Strategy in Neuropharmacology

The brain's chemical signaling is tightly regulated. The rate of synthesis for monoamine neurotransmitters can be directly influenced by the concentration of their amino acid precursors[1]. This "precursor-loading" strategy is a validated therapeutic approach; for instance, L-DOPA, a dopamine precursor, is a cornerstone treatment for Parkinson's disease.

Conventional precursors like tyrosine and tryptophan are subject to tight physiological regulation, including competitive transport across the blood-brain barrier (BBB) and feedback inhibition of rate-limiting enzymes like tyrosine hydroxylase[2]. A synthetic precursor could potentially bypass these regulatory checkpoints, offering a novel mechanism for modulating neurotransmitter levels. This compound presents an intriguing structural motif:

-

Amino Acid Backbone: Allows for potential recognition by amino acid transporters at the BBB.

-

Hydroxyphenyl Group: The hydroxyl group at the meta-position is a key feature. This structure is analogous to m-tyrosine, which can be metabolized to dopamine, particularly under conditions where tyrosine hydroxylase is compromised.

This guide posits that this compound could be enzymatically decarboxylated in the central nervous system to yield a novel, bioactive phenethylamine, thereby functioning as a "prodrug" or precursor for a new class of neuromodulators.

Physicochemical Properties and Chemical Synthesis

A foundational step in investigating any new chemical entity is to understand its basic properties and establish a reliable synthetic route.

Compound Properties

| Property | Value | Reference |

| IUPAC Name | (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid | [3] |

| CAS Number | 780749-95-3 (for R-isomer) | [4] |

| Molecular Formula | C₉H₁₁NO₃ | [3] |

| Molecular Weight | 181.19 g/mol | [3] |

| Appearance | Colorless crystalline solid | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [3] |

Protocol: Laboratory-Scale Synthesis

A robust and reproducible synthesis is paramount. The following protocol is adapted from established methods for producing β-amino acids from aromatic aldehydes[5].

Objective: To synthesize this compound via a one-pot reaction.

Materials:

-

3-Hydroxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

1-Butanol

-

Ethanol

-

Deionized water

-

Standard reflux apparatus, filtration equipment, and drying oven

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzaldehyde (1 eq), malonic acid (1.1 eq), and ammonium acetate (2.3 eq).

-

Solvent Addition: Add 1-butanol to the flask to serve as the reaction solvent. The volume should be sufficient to create a stirrable slurry (e.g., 15-20 mL per gram of aldehyde).

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of CO₂ evolution. Typically, this requires 1.5 to 2 hours.

-

Causality Note: The reflux temperature of 1-butanol provides the necessary thermal energy for the Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation. Ammonium acetate serves as both the ammonia source and the catalyst.

-

-

Isolation: After the reaction is complete, allow the mixture to cool. The product will precipitate out of the solution.

-

Washing: Filter the crude precipitate and wash sequentially with boiling 1-butanol, boiling ethanol, and finally, water. This washing sequence is critical to remove unreacted starting materials and side products.

-

Drying: Dry the purified precipitate in an oven at 80-100 °C for 8-10 hours to yield the final product.

-

Validation: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry[6].

Crossing the Blood-Brain Barrier: A Critical Hurdle

For a compound to act as a central neurotransmitter precursor, it must efficiently cross the blood-brain barrier (BBB). The BBB is a highly selective interface formed by brain capillary endothelial cells, which are interconnected by tight junctions[7].

Proposed Transport Mechanism

Based on its structure as a neutral amino acid, this compound is hypothesized to be a substrate for one of the large neutral amino acid (LNAA) transporters, such as LAT1. These are facilitative carriers responsible for transporting essential amino acids into the brain[7].

Caption: Hypothesized transport of the precursor across the BBB via LNAA transporters.

Protocol: In Vitro BBB Transport Assay

This protocol provides a method to validate the ability of the compound to cross a cellular model of the BBB.

Objective: To quantify the permeability of this compound across a monolayer of human brain capillary endothelial cells (hCMEC/D3).

Materials:

-

hCMEC/D3 cells

-

Transwell insert system (e.g., 0.4 µm pore size)

-

Cell culture medium, fetal bovine serum, and necessary growth factors

-

Test compound (our precursor) and a control compound with known permeability (e.g., caffeine)

-

LC-MS/MS system for quantification

Step-by-Step Methodology:

-

Cell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts.

-

Monolayer Formation: Culture the cells until a confluent monolayer is formed. Validate the integrity of the monolayer by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions.

-

Experiment Initiation: Replace the medium in the apical (donor) chamber with medium containing a known concentration of the test compound. The basolateral (receiver) chamber contains fresh medium.

-

Sampling: At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), take a small aliquot from the basolateral chamber. Replace the volume with fresh medium to maintain sink conditions.

-

Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method[8].

-

Data Analysis: Calculate the apparent permeability coefficient (Papp), a measure of the compound's ability to cross the monolayer. A higher Papp value suggests better BBB penetration potential.

Proposed Metabolic Pathway and Enzymatic Conversion

The central hypothesis rests on the enzymatic conversion of the precursor within the brain. We propose a single-step decarboxylation reaction catalyzed by Aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine and 5-HTP to serotonin[2].

Caption: Proposed single-step conversion of the precursor to a bioactive amine by AADC.

Protocol: In Vitro AADC Enzyme Assay

Objective: To determine if this compound is a substrate for Aromatic L-amino acid decarboxylase.

Materials:

-

Recombinant human AADC enzyme

-

Pyridoxal 5'-phosphate (PLP), the essential cofactor for AADC

-

Test compound and L-DOPA (positive control)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)

-

LC-MS/MS system to detect the product

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, PLP, and the AADC enzyme.

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the enzyme to equilibrate.

-

Initiation: Initiate the reaction by adding the test compound (or L-DOPA for the control). A range of substrate concentrations should be tested to determine kinetic parameters.

-

Time Course: Incubate the reaction at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., perchloric acid or ice-cold acetonitrile) to quench the reaction.

-

Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the decarboxylated product, 3-(1-Aminoethyl)phenol.

-

Kinetics: Plot the rate of product formation against substrate concentration to calculate Michaelis-Menten parameters (Km and Vmax). Comparing these values to those of L-DOPA will reveal the efficiency of the precursor as an AADC substrate.

In Vivo Validation: Pharmacokinetics and Pharmacodynamics

Ultimately, the hypothesis must be tested in a living system. This involves assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its effect on brain neurochemistry.

Projected Pharmacokinetic (PK) Profile

Direct PK data for this compound is not available. However, based on structurally related phenolic acids and amino acids, we can project a likely profile to guide experimental design[8][9].

| PK Parameter | Projected Value (Rat Model) | Rationale / Implication |

| Oral Bioavailability (F%) | 20-50% | Moderate absorption expected; potential for first-pass metabolism. |

| Tmax (Oral) | 15-60 min | Rapid absorption is typical for small molecule amino acids[9]. |

| Half-life (t½) | 1-3 hours | Suggests the need for multiple dosing or a controlled-release formulation for sustained effects. |

| BBB Penetration | Low to Moderate | A key parameter to be determined experimentally. Even low permeability may be sufficient if the downstream enzymatic conversion is efficient[10]. |

| Metabolism | Primarily renal excretion, potential for glucuronidation or sulfation at the hydroxyl group. | The primary metabolic fate aside from decarboxylation needs to be characterized. |

Protocol: Rodent PK and Brain Penetration Study

Objective: To determine the plasma PK profile and quantify the concentration of the precursor and its putative metabolite in the brain.

Animals: Male Sprague-Dawley rats.

Step-by-Step Methodology:

-

Dosing: Administer the compound via intravenous (IV) bolus (e.g., 5-10 mg/kg) and oral gavage (PO) (e.g., 20-50 mg/kg) to separate groups of animals[8].

-

Blood Sampling: Collect serial blood samples from the tail or saphenous vein at specific time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant[8].

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80 °C until analysis.

-

Brain Homogenate: At the final time point for each animal (or in a separate cohort of animals), euthanize the animal and perfuse with saline. Harvest the brain, weigh it, and homogenize it in a suitable buffer.

-

Sample Analysis: Extract the precursor and its metabolite from plasma and brain homogenate samples. Quantify their concentrations using a validated LC-MS/MS method.

-

PK and PD Analysis:

-

Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½).

-

Calculate the brain-to-plasma ratio (Kp) at different time points to assess BBB penetration. The detection of the decarboxylated metabolite in the brain, especially if its concentration is low or absent in the plasma, would be strong evidence for central conversion.

-

Caption: A logical workflow for the comprehensive evaluation of the novel precursor.

Conclusion and Future Directions

This technical guide provides the scientific rationale and a detailed experimental blueprint for investigating this compound as a novel neurotransmitter precursor. The core of this endeavor is to move from theoretical postulation based on chemical structure to empirical validation through a series of rigorous in vitro and in vivo experiments.

Successful validation—demonstrating BBB penetration and central conversion to a bioactive amine—would open a new frontier in neuropharmacology. Future work would involve characterizing the pharmacological activity of the resulting metabolite at key CNS receptors and assessing the therapeutic potential of the precursor in animal models of neurological disorders characterized by neurotransmitter deficiencies. This structured approach ensures that the potential of this and similar molecules is evaluated with the highest degree of scientific integrity.

References

- (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid - ChemBK. (n.d.).

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.).

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - ChemicalBook. (n.d.).

- resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid - Benchchem. (n.d.).

- An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of (3-Amino-4-hydroxyphenyl)acetic acid - Benchchem. (n.d.).

- (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid - Advanced ChemBlocks. (n.d.).

- The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.).

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (n.d.).

- 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed. (n.d.).

- Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed. (n.d.).

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. (n.d.).

- 3-(3-Hydroxyphenyl)propionic acid analytical standard 621-54-5 - Sigma-Aldrich. (n.d.).

- Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) - Human Metabolome Database. (2005).

- 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem. (n.d.).

- 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat - ResearchGate. (n.d.).

- 3.3: Neurotransmitters Made from Amino Acids - Social Sci LibreTexts. (2025).

- Structure of the blood-brain barrier and its role in the transport of amino acids - Penn State. (n.d.).

- Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - ResearchGate. (n.d.).

- Neurotransmitter Precursor Therapy| New York City | Brain Body Medical. (n.d.).

- Effects of precursors on brain neurotransmitter synthesis and brain functions - PubMed - NIH. (n.d.).

- Aromatic Amino Acid Metabolism | Frontiers Research Topic. (n.d.).

Sources

- 1. Effects of precursors on brain neurotransmitter synthesis and brain functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. socialsci.libretexts.org [socialsci.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid 95% | CAS: 780749-95-3 | AChemBlock [achemblock.com]

- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide for Drug Development Professionals

Introduction: Understanding the Solubility Challenges of a Promising β-Amino Acid

3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, represents a scaffold of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a flexible propanoic acid backbone, a basic amino group, and an acidic phenolic hydroxyl group, offer multiple points for molecular interaction and modification. However, these same features present a formidable challenge in terms of its solubility in organic solvents, a critical parameter for synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound, empowering researchers to navigate its physicochemical landscape with confidence.

The Molecular Basis of Solubility: A Tale of Polarity, Zwitterions, and pH

The solubility of this compound is fundamentally governed by the interplay of its functional groups and their interactions with the surrounding solvent molecules. The adage "like dissolves like" is a useful starting point, emphasizing that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2][3]

1.1. The Zwitterionic Nature:

At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, this compound exists predominantly as a zwitterion.[4][5][6][7] In this state, the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), creating a molecule with localized positive and negative charges. This high degree of charge separation leads to strong intermolecular electrostatic interactions and hydrogen bonding between the amino acid molecules, resulting in a stable crystal lattice. Consequently, significant energy is required to overcome these forces and dissolve the compound. This zwitterionic character generally leads to higher solubility in highly polar solvents like water and limited solubility in non-polar organic solvents.[4]

1.2. The Influence of Solvent Polarity:

The polarity of an organic solvent plays a crucial role in its ability to solvate this compound. Solvents can be broadly categorized as:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating the charged groups of the zwitterion.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) - These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and are often good solvents for polar molecules.

-

Non-Polar Solvents: (e.g., hexane, toluene, dichloromethane) - These solvents have low dielectric constants and are unable to effectively solvate charged species. Consequently, the solubility of zwitterionic amino acids in these solvents is typically very low.

1.3. The Critical Role of pH:

The solubility of this compound is highly dependent on the pH of the solution, as this dictates the ionization state of its functional groups.[8][9][10][11]

-

At Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), resulting in a net positive charge. This cationic form may exhibit increased solubility in some polar solvents.

-

At High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The phenolic hydroxyl group may also be deprotonated (-O⁻) at sufficiently high pH. The resulting anionic species will likely have different solubility characteristics.

The minimum solubility is typically observed at the isoelectric point (pI), where the zwitterionic form dominates and intermolecular attractions are strongest.

Predicting and Understanding Solubility: The Importance of pKa

To rationally approach the solubility of this compound, it is essential to understand the pKa values of its ionizable groups: the carboxylic acid, the amino group, and the phenolic hydroxyl group. The pKa is the pH at which a functional group is 50% ionized.

Experimental Determination of Physicochemical Properties

Given the lack of quantitative data for this compound, this section provides detailed protocols for determining its key physicochemical properties: pKa and thermodynamic solubility.

3.1. Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[12]

Objective: To determine the pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups of this compound.

Materials:

-

This compound

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water (degassed)

-

Beakers (50 mL or 100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound (e.g., 50-100 mg) and dissolve it in a known volume of deionized water (e.g., 25-50 mL).

-

Acidic Titration:

-

Place the beaker containing the amino acid solution on the magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH drops to approximately 1.5-2.0.

-

-

Basic Titration:

-

Prepare a fresh solution of the amino acid as in step 1.

-

Titrate this solution with the standardized 0.1 M NaOH solution in a similar incremental manner.

-

Continue the titration until the pH rises to approximately 11.5-12.0.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both the acidic and basic titrations.

-

Determine the equivalence points, which are the points of steepest inflection on the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) will be in the acidic region, the second pKa (amino group) in the near-neutral to slightly basic region, and the third pKa (phenolic hydroxyl) in the more basic region.

-

3.2. Protocol for Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Objective: To determine the thermodynamic solubility of this compound in a range of organic solvents.

Materials:

-

This compound (solid)

-

A range of organic solvents of interest (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, THF, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with the solid phase present.

-

Solvent Addition: Add a known volume of each organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE).

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

3.3. Distinguishing Thermodynamic vs. Kinetic Solubility

It is important to differentiate between thermodynamic and kinetic solubility.[15][16][17]

-

Thermodynamic Solubility: The true equilibrium solubility, determined when the system has reached a state of minimum free energy. The shake-flask method, with sufficient equilibration time, measures thermodynamic solubility.[13][18]

-

Kinetic Solubility: Often measured in high-throughput screening, this is the concentration at which a compound, dissolved in a stock solvent (like DMSO), precipitates when added to an aqueous buffer.[18] This value can be higher than the thermodynamic solubility as it can represent a supersaturated state.

For drug development, understanding the thermodynamic solubility is crucial for formulation and biopharmaceutical predictions.

Data Presentation and Interpretation

The experimentally determined data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined pKa Values of this compound

| Ionizable Group | pKa Value |

| Carboxylic Acid | [Insert experimental value] |

| Amino Group | [Insert experimental value] |

| Phenolic Hydroxyl | [Insert experimental value] |

Table 2: Thermodynamic Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Methanol | 32.7 | [Insert experimental value] |

| Ethanol | 24.5 | [Insert experimental value] |

| Isopropanol | 19.9 | [Insert experimental value] |

| Acetone | 20.7 | [Insert experimental value] |

| Acetonitrile | 37.5 | [Insert experimental value] |

| Tetrahydrofuran (THF) | 7.5 | [Insert experimental value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Insert experimental value] |

| Dichloromethane | 9.1 | [Insert experimental value] |

| Chloroform | 4.8 | [Insert experimental value] |

| Toluene | 2.4 | [Insert experimental value] |

| Hexane | 1.9 | [Insert experimental value] |

Strategies for Solubility Enhancement

For applications where the intrinsic solubility in a desired solvent is insufficient, several strategies can be employed:

-

pH Adjustment: As discussed, altering the pH to move away from the isoelectric point can significantly increase solubility in aqueous and protic organic solvents.

-

Co-solvency: The use of a mixture of solvents (a co-solvent system) can enhance solubility.[19][20][21][22][23] For example, adding a small amount of a polar organic solvent in which the compound is more soluble to a solvent in which it is less soluble can improve the overall solvating power of the system.

-

Salt Formation: Converting the amino acid into a salt (e.g., a hydrochloride salt or a sodium salt) can dramatically increase its aqueous solubility.

Conclusion

References

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3), 10-15.

-

Quora. (2024). Is the solubility of amino acids affected by their pH levels? Retrieved from [Link]

-

Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143.

-

Chemistry LibreTexts. (2023). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

Clark, J. (2023). an introduction to amino acids. Chemguide. Retrieved from [Link]

-

Wikipedia. (2023). Cosolvent. Retrieved from [Link]

-

StudySmarter. (2023). Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

- Grosse Daldrup, J.-B., et al. (2010). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 49(23), 12256–12263.

- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.1: Structures of Amino Acids. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

aqion. (2024). Zwitterions and Amino Acids. Retrieved from [Link]

-

bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

-

SciSpace. (2013). Solubility Enhancement of Etoricoxib by Cosolvency Approach. Retrieved from [Link]

- Held, C., et al. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 50(24), 14045–14052.

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

Online Biology Learning. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Optical properties of amino acids: What are zwitterions? Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide | PDF. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid | PDF. Retrieved from [Link]

-

ChemBK. (2024). (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. homework.study.com [homework.study.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Zwitterions and Amino Acids [aqion.de]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 20. Cosolvent - Wikipedia [en.wikipedia.org]

- 21. Cosolvency | PPTX [slideshare.net]

- 22. bepls.com [bepls.com]

- 23. scispace.com [scispace.com]

An In-depth Technical Guide to the Melting Point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, a crucial physicochemical parameter for its characterization, purity assessment, and formulation development. The document delves into the theoretical and practical aspects of melting point determination, potential thermal degradation pathways, and the influence of molecular structure on the observed melting behavior. Detailed, field-proven protocols for accurate measurement are presented, alongside a discussion of factors that can influence experimental outcomes. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately determine and interpret the melting point of this and similar β-amino acid compounds.

Introduction to (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid

(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center, an aromatic ring with a hydroxyl group, and both amino and carboxylic acid functionalities, makes it a valuable building block in medicinal chemistry. Derivatives of this scaffold have been explored for various therapeutic applications, including antimicrobial and anticancer agents[1][2]. The physicochemical properties of this compound, such as its melting point, are fundamental for its synthesis, purification, and formulation into stable and effective pharmaceutical products.

Molecular Structure:

-

Chemical Formula: C₉H₁₁NO₃

-

Molecular Weight: 181.19 g/mol

-

Appearance: Typically a colorless crystalline solid[3].

The Significance of Melting Point in Pharmaceutical Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase[4]. It is a characteristic physical property that provides critical information for:

-

Identification and Characterization: A sharp and defined melting point is a primary indicator of the identity and purity of a crystalline compound[4].

-

Purity Assessment: Impurities typically depress and broaden the melting point range[5]. This phenomenon, known as melting point depression, is a valuable tool for assessing the purity of a synthesized compound.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

-

Formulation and Stability Studies: The melting point influences the choice of processing conditions (e.g., drying, milling) and is a key parameter in pre-formulation studies to ensure the thermal stability of the active pharmaceutical ingredient (API).

Reported Melting Point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid

Based on available data, the melting point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid is reported to be in the range of approximately 150-155°C [3]. It is crucial to recognize that this value can be influenced by several factors, as detailed in the subsequent sections.

| Parameter | Reported Value | Source |

| Melting Point | ~150-155°C | ChemBK[3] |

Factors Influencing the Melting Point

The precise determination of the melting point is contingent on both the intrinsic properties of the compound and the experimental methodology employed.

Purity of the Sample

The presence of even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a lower and broader melting range[5]. Therefore, the purification of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid after synthesis is a critical step for obtaining an accurate melting point. Common synthetic routes for β-amino acids, such as the one-pot reaction of an aldehyde, malonic acid, and ammonium acetate, may result in byproducts that need to be removed[6][7].

Crystalline Form (Polymorphism)

Organic molecules can often crystallize in multiple forms, known as polymorphs. Each polymorph has a unique crystal lattice and, consequently, a different melting point. While specific polymorphic studies for (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid are not widely reported in the provided context, it is a phenomenon to be aware of for crystalline solids.

Thermal Decomposition of β-Amino Acids

A critical consideration for amino acids is their tendency to decompose at or near their melting points[8][9][10]. This decomposition can be mistaken for melting. For β-amino acids, heating can lead to the elimination of ammonia to form an α,β-unsaturated carboxylic acid[11].

dot

Caption: Potential thermal decomposition pathway of a β-amino acid upon heating.

Studies on other amino acids have shown that the observed thermal event is often decomposition rather than true melting, characterized by the evolution of gases like water and ammonia[8][10][12]. This underscores the importance of careful observation during melting point determination.

Experimental Protocol for Accurate Melting Point Determination

To obtain a reliable melting point for (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, a systematic and meticulous experimental approach is required.

Sample Preparation

Proper sample preparation is paramount for accurate results[4].

-

Ensure Dryness: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

-

Create a Fine Powder: The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform packing and efficient heat transfer within the capillary tube[4].

-

Pack the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

The packed sample height should be approximately 2-3 mm[13].

-

Melting Point Apparatus

Modern automated melting point apparatuses offer precise temperature control and digital detection of the melting process. However, the traditional Thiele tube method can also yield accurate results when performed correctly.

dot

Caption: Workflow for accurate melting point determination.

Measurement Procedure

-

Initial Rapid Determination: If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary value[13].

-

Accurate Determination:

-

Use a fresh, properly prepared sample.

-